3-Chloro-N-cyclobutyl-5-iodobenzamide
Description
3-Chloro-N-cyclobutyl-5-iodobenzamide is a halogenated benzamide derivative featuring a benzamide core substituted with chlorine and iodine at positions 3 and 5, respectively, and a cyclobutyl group attached to the amide nitrogen.
Properties
IUPAC Name |
3-chloro-N-cyclobutyl-5-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClINO/c12-8-4-7(5-9(13)6-8)11(15)14-10-2-1-3-10/h4-6,10H,1-3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUDMRZGWBQXTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC(=CC(=C2)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-cyclobutyl-5-iodobenzamide can be achieved through a multi-step process involving the following key steps:
Halogenation: The introduction of the chloro and iodo groups onto the benzene ring can be accomplished through electrophilic aromatic substitution reactions. For example, chlorination can be performed using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride, while iodination can be achieved using iodine and an oxidizing agent like nitric acid.
Amidation: The formation of the amide bond involves the reaction of the halogenated benzoyl chloride with cyclobutylamine. This step typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-cyclobutyl-5-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: The iodo group can be involved in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran.
Major Products
Substitution: Formation of substituted benzamides with various functional groups.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydrobenzamide derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-Chloro-N-cyclobutyl-5-iodobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe in biochemical assays to study enzyme activity or protein interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-N-cyclobutyl-5-iodobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chloro and iodo groups can enhance binding affinity and specificity, while the cyclobutyl group may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Structural Comparison with Similar Benzamide Derivatives
The compound can be compared to structurally related benzamides documented in the evidence:
Key Structural Differences :
- Halogen Positioning : The target compound’s chlorine and iodine at positions 3 and 5 contrast with N-(3-Acetylphenyl)-2-chloro-5-iodobenzamide, where chlorine is at position 2. This positional variance may alter electronic distribution and steric interactions .
- Heterocyclic Modifications : Benzoxazolyl-containing derivatives (e.g., CAS 491597-89-8) incorporate a fused heterocycle, which may improve metabolic stability or binding specificity in therapeutic contexts .
Physicochemical Properties and Molecular Data
While the target compound’s exact properties are unspecified, comparisons with analogs reveal trends:
- Molecular Weight : Benzoxazolyl derivatives exhibit higher molecular weights (>470 g/mol) due to their fused rings, whereas N-(3-Acetylphenyl)-2-chloro-5-iodobenzamide (399.61 g/mol) is lighter but still heavier than typical small-molecule drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
